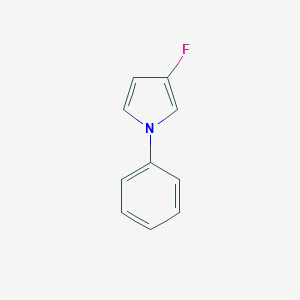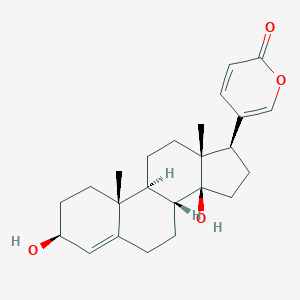
Scillarenin
Vue d'ensemble
Description
Scillarenin is a 3beta-hydroxy steroid and a 14beta-hydroxy steroid . It is functionally related to a bufanolide . The Scillarenin molecule contains a total of 64 bond(s). There are 32 non-H bond(s), 4 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 2 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .
Synthesis Analysis
The synthesis of Scillarenin has been studied by Yoshiaki Kamano and George R. Pettit . More details about the synthesis process can be found in their paper titled "Bufadienolides. 26. Synthesis of scillarenin." .
Molecular Structure Analysis
Scillarenin contains total 64 bond(s); 32 non-H bond(s), 4 multiple bond(s), 1 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 2 hydroxyl group(s), 1 secondary alcohol(s), and 1 tertiary alcohol(s) .
Chemical Reactions Analysis
The chemical reactions involving Scillarenin have been studied using machine learning algorithms . These studies have shown promising results in predicting a wide range of chemical reactions .
Physical And Chemical Properties Analysis
Scillarenin is a 3beta-hydroxy steroid and a 14beta-hydroxy steroid . It is functionally related to a bufanolide .
Applications De Recherche Scientifique
Cardiac Glycosides in Medicinal Plants
Scillarenin is a type of cardiac glycoside, a unique group of secondary metabolites that are considered one of the most useful drugs in therapeutics . Cardiac glycosides are chemical compounds responsible for the poisoning of livestock and the treatment of congestive heart failure . They increase the force of heart contraction without a concomitant increase in oxygen consumption . Consequently, the myocardium becomes a more efficient pump and is able to meet the demands of the circulatory system .
Treatment of Congestive Heart Failure
Cardiac glycosides, including Scillarenin, are primarily valuable in the treatment of congestive heart failure . They increase the force of heart contraction without a concomitant increase in oxygen consumption . Consequently, the myocardium becomes a more efficient pump and is able to meet the demands of the circulatory system .
Poisoning of Livestock
Cardiac glycosides, including Scillarenin, are chemical compounds responsible for the poisoning of livestock . This is due to their ability to exert a specific powerful action on the cardiac muscle .
Use in Hunting and Fighting
Extracts or latexes of cardiac glycosides plants, which include Scillarenin, have been applied to poison arrows in Africa, Asia, and South America for use in hunting and fighting . It is expected to have evolved as a defense mechanism in plants .
Potential Drug Development
Many research efforts have been done toward the proofs of the use of plant species in medicinal treatments in recent years . The effect of plants used has been examined traditionally to support treatment of various diseases . Cardiac glycosides are a group that comprises the most drug-like molecules subjected to several investigations and they were proved to be fruitful in developing potential drugs .
Structure Diversity of Cardiac Glycosides
Cardiac glycosides are a group comprising two main classes of compounds that differ in the structure of their aglycone . Scillarenin is part of this group and contributes to the structure diversity of cardiac glycosides .
Mécanisme D'action
Target of Action
Scillarenin primarily targets the Na+/K±ATPase (NKA) , a plasma membrane ion pump that uses ATP to maintain the resting potential of all human cells . Inhibition of the NKA leads to cell swelling and death .
Mode of Action
Scillarenin interacts with its target, the NKA, by inhibiting its function. This inhibition leads to cell swelling and eventually cell death . The compound has also been shown to inhibit P-glycoprotein in porcine brain capillary endothelial cells (PBCECs), which is a major obstacle for effective chemotherapy of brain tumors .
Biochemical Pathways
It is known that the inhibition of the nka disrupts the transmembrane concentration gradients of both sodium and potassium . This disruption can lead to a variety of downstream effects, including cell swelling and death .
Pharmacokinetics
It is known that scillarenin can inhibit p-glycoprotein, which plays a crucial role in drug transport across the blood-brain barrier . This suggests that Scillarenin may have the potential to improve the efficacy of therapy regimens in treating brain diseases .
Result of Action
The primary result of Scillarenin’s action is cell death, caused by the swelling of cells due to the inhibition of the NKA . This can potentially be leveraged for therapeutic purposes, particularly in the treatment of cancer, where inducing cell death in cancerous cells is a common treatment strategy .
Action Environment
The environment in which Scillarenin acts can influence its efficacy and stability. For instance, Scillarenin’s ability to inhibit P-glycoprotein at the blood-brain barrier suggests that it may be particularly effective in the brain environment . .
Safety and Hazards
When handling Scillarenin, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3/t17-,18+,19-,20+,22-,23+,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOVMIMOCJILI-KFZANIOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878661 | |
| Record name | Scillarenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Scillarenin | |
CAS RN |
465-22-5 | |
| Record name | Scillarenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scillarenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scillarenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCILLARENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA96RSL6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



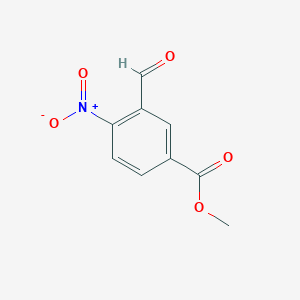

![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)
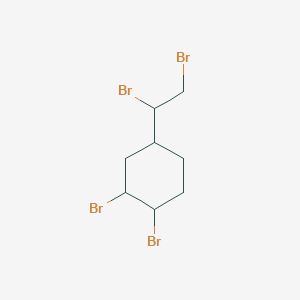



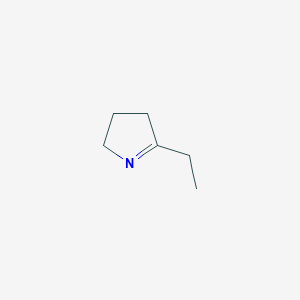

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
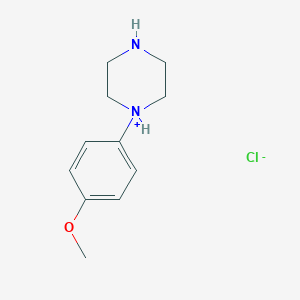

![6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol](/img/structure/B127623.png)
